2-Hydroxymethyleneprogesterone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

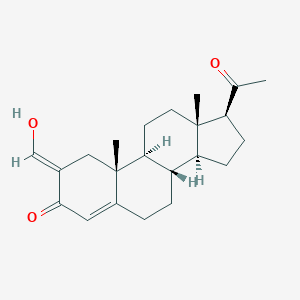

2-Hydroxymethyleneprogesterone, also known as medroxyprogesterone acetate (MPA), is a synthetic progestin used in various medical applications. It was first synthesized in the 1950s and has since been used as a contraceptive, hormone replacement therapy, and in the treatment of various gynecological conditions. In recent years, there has been an increased interest in the potential therapeutic and research applications of this compound.

Mechanism of Action

MPA exerts its effects by binding to the progesterone receptor, which is present in various tissues throughout the body. This binding leads to the activation of the receptor, which then regulates gene expression and cellular functions. MPA also has anti-androgenic effects, which may contribute to its therapeutic effects in certain conditions.

Biochemical and Physiological Effects:

MPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the risk of endometrial cancer in women with an intact uterus, and to reduce the risk of breast cancer in women with a history of breast cancer. MPA also has effects on bone metabolism, and has been shown to increase bone density in postmenopausal women. In addition, MPA has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic effects in autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of using MPA in lab experiments is its well-established safety profile. It has been used in various medical applications for decades and is generally considered to be safe when used appropriately. Another advantage is its ability to bind to the progesterone receptor with high affinity, which makes it a useful tool for studying the effects of progesterone signaling. However, there are also limitations to using MPA in lab experiments. For example, it may have off-target effects that could confound the results of experiments. In addition, its effects may vary depending on the cell type or tissue being studied.

Future Directions

There are many potential future directions for research on MPA. One area of interest is its potential role in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. There is also interest in developing new progestins that have improved safety profiles and fewer off-target effects. Overall, MPA is a compound with a wide range of potential therapeutic and research applications, and further study is needed to fully understand its effects and potential uses.

Synthesis Methods

The synthesis of MPA involves the reaction of progesterone with acetic anhydride and para-toluenesulfonic acid in the presence of a catalyst. The resulting product is then purified through a series of chemical processes. The synthesis of MPA is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

MPA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been used in the treatment of endometrial cancer, breast cancer, and osteoporosis. In addition, MPA has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.

properties

CAS RN |

1452-25-1 |

|---|---|

Molecular Formula |

C4H7NaO3S |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

(2E,8S,9S,10R,13S,14S,17S)-17-acetyl-2-(hydroxymethylidene)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H30O3/c1-13(24)17-6-7-18-16-5-4-15-10-20(25)14(12-23)11-22(15,3)19(16)8-9-21(17,18)2/h10,12,16-19,23H,4-9,11H2,1-3H3/b14-12+/t16-,17+,18-,19-,21+,22-/m0/s1 |

InChI Key |

MRMWKDZMKGYFIR-KTTOSLSVSA-N |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)/C(=C/O)/C[C@]34C)C |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C(=CO)CC34C)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C(=CO)CC34C)C |

synonyms |

2-HM-progesterone 2-hydroxymethyleneprogesterone |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224450.png)

![8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one](/img/structure/B224498.png)

![2-[6-(Carboxymethyl)-3a,6-dimethyl-3-oxo-1,2,4,5,5a,7,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-yl]acetic acid](/img/structure/B224504.png)

![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224512.png)

![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)

![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)